molecular formula C23H26N8O B2430111 4-{6-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidine CAS No. 2202425-58-7

4-{6-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidine

Cat. No.: B2430111
CAS No.: 2202425-58-7
M. Wt: 430.516
InChI Key: HFAPQNBTSFTTCT-UHFFFAOYSA-N
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Description

4-{6-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidine is a complex organic compound characterized by its unique structure, which includes a triazolo-pyridazinyl group and a phenyl-triazole-carbonyl moiety attached to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{6-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidine typically involves multi-step organic reactions. The process begins with the preparation of the triazolo-pyridazinyl intermediate, which is then coupled with the phenyl-triazole-carbonyl group under specific conditions. Common reagents used in these reactions include tert-butylamine, hydrazine, and various coupling agents such as EDCI or DCC. The reaction conditions often require controlled temperatures and inert atmospheres to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the process. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the compound in its desired form.

Chemical Reactions Analysis

Types of Reactions

4-{6-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine ring, using reagents like alkyl halides.

Common Reagents and Conditions

The reactions typically require specific conditions such as controlled temperatures, pH levels, and the presence of catalysts. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents and low temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-{6-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 4-{6-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit a particular enzyme involved in a disease pathway, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • **4-{6-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidine shares structural similarities with other triazolo-pyridazinyl and phenyl-triazole compounds.
  • Other similar compounds: include derivatives with different substituents on the triazole or piperidine rings, which may exhibit varying biological activities and properties.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

The compound 4-{6-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidine is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological properties of this compound, exploring its pharmacological effects, mechanisms of action, and relevant case studies.

Structural Overview

The compound features several notable structural elements:

  • Triazole and Pyridazine Rings : These heterocyclic structures are known for their diverse biological activities.
  • Piperidine Moiety : This component contributes to the compound's interaction with biological targets.

Pharmacological Activities

Research indicates that compounds containing triazole and pyridazine moieties exhibit a variety of biological activities. The specific compound has been studied for its potential effects in several areas:

  • Antimicrobial Activity :
    • Compounds similar to this one have demonstrated significant antibacterial and antifungal properties. For example, derivatives of triazoles have shown efficacy against various pathogens such as Staphylococcus aureus and Candida albicans .
    • A study highlighted that certain triazole derivatives exhibited minimum inhibitory concentrations (MICs) as low as 0.125 μg/mL against resistant bacterial strains .
  • Anticancer Potential :
    • Research into triazolopyridazines suggests that they may act as inhibitors of tyrosine kinases associated with cancer progression. The compound's structure indicates it could potentially inhibit pathways involved in cell proliferation .
  • Anti-inflammatory Effects :
    • The presence of specific functional groups suggests potential anti-inflammatory activity. Similar compounds have been noted to inhibit pathways related to inflammation, which could be relevant for conditions like arthritis .

Understanding how this compound interacts at the molecular level is crucial for elucidating its biological activity:

  • Target Interactions : It is hypothesized that the compound may inhibit key enzymes or receptors involved in inflammatory responses or cellular signaling pathways (e.g., JAK/STAT pathway) .
  • Biochemical Pathways : The compound's structure suggests it may affect pathways related to oxygen sensing and immune response modulation .

Case Studies and Research Findings

A review of literature reveals various studies focusing on similar compounds and their biological activities:

StudyCompound TestedBiological ActivityKey Findings
Barbuceanu et al. (2020)Triazole derivativesAntibacterialSignificant activity against E. coli with MIC values < 1 μg/mL
PMC Study (2020)1,2,4-TriazolesAntifungalSome derivatives showed >80% inhibition against Fusarium species
Recent Research (2023)Pyridazine derivativesAnticancerIdentified as potent inhibitors of c-Met signaling in cancer cells

Properties

IUPAC Name

[4-(6-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)piperidin-1-yl]-(2-phenyltriazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N8O/c1-23(2,3)19-9-10-20-25-26-21(30(20)28-19)16-11-13-29(14-12-16)22(32)18-15-24-31(27-18)17-7-5-4-6-8-17/h4-10,15-16H,11-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFAPQNBTSFTTCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN2C(=NN=C2C3CCN(CC3)C(=O)C4=NN(N=C4)C5=CC=CC=C5)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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